![molecular formula C13H13N5O B2714650 N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361984-85-2](/img/structure/B2714650.png)
N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Antagonists for Human A3 Adenosine Receptor
A study by Squarcialupi et al. (2013) described the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as potent and selective human A3 adenosine receptor (AR) antagonists. These compounds, including modifications with a 4-methoxy group on the phenyl ring, demonstrated low nanomolar affinity and high selectivity towards the A3 AR, showing potential for neuroprotective effects against oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity. This highlights their potential application in neurodegenerative disease research (Squarcialupi et al., 2013).
Synthesis and Antitumor Activities
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones as intermediates, which were further processed to generate substituted pyridine derivatives and pyrazolo[1,5-a]pyrimidines with demonstrated antitumor and antimicrobial activities. This suggests the potential of N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine derivatives in the development of new therapeutic agents for cancer treatment (Riyadh, 2011).
Structural Analysis and Anticancer Activity
Lu Jiu-fu et al. (2015) investigated the crystal structure and biological activity of a compound closely related to this compound, revealing moderate anticancer activity. This provides insights into the structural requirements for biological activity and suggests avenues for the development of novel anticancer drugs (Lu Jiu-fu et al., 2015).
Fluorescent Probes for Biological Detection
Juan C Castillo et al. (2018) explored the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the synthesis of functional fluorophores, with potential applications as fluorescent probes in biological and environmental detection. The study highlighted derivatives substituted at position 7 with a p-methoxyphenyl group, demonstrating strong fluorescence intensity and quantum yields, which could be useful in the development of novel imaging tools (Juan C Castillo et al., 2018).
Inhibitors for Cognitive Impairment Treatment
Li et al. (2016) reported on the design, synthesis, and evaluation of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), with one compound advancing to Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This highlights the therapeutic potential of compounds in this class for addressing cognitive impairment (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit protein kinases , which play a crucial role in cellular signal transduction regulating growth and survival .
Mode of Action
Related compounds have been found to interact with their targets, leading to changes such as apoptosis and growth inhibition in cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation and survival .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have good stability and high hole mobility .
Result of Action
Similar compounds have been reported to have antiproliferative activity against certain cancer cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other substances and the ph of the environment .
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-18-13-11(7-16-18)12(14-8-15-13)17-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWVCHASEALLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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